molecular formula C15H22N2O4S B12281419 Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate

Cat. No.: B12281419
M. Wt: 326.4 g/mol
InChI Key: FMMQNCWSDQOPEO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate is a chemical compound with a complex structure that includes a benzoate ester, a piperazine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester, followed by the introduction of the piperazine ring and the methylsulfonyl group. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce secondary amines.

Scientific Research Applications

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylthio)benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylamino)benzoate: Contains a methylamino group instead of a methylsulfonyl group.

Uniqueness

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoate

InChI

InChI=1S/C15H22N2O4S/c1-4-21-15(18)13-6-5-12(22(3,19)20)11-14(13)17-9-7-16(2)8-10-17/h5-6,11H,4,7-10H2,1-3H3

InChI Key

FMMQNCWSDQOPEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N2CCN(CC2)C

Origin of Product

United States

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